N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that features an imidazole ring, a benzothiazole moiety, and a benzamide structure
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-16-8-9-18-20(14-16)32-23(25-18)27(12-5-11-26-13-10-24-15-26)22(28)17-6-4-7-19(30-2)21(17)31-3;/h4,6-10,13-15H,5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTPDEKDGFHBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is introduced through a condensation reaction involving 3-(1H-imidazol-1-yl)propan-1-amine and an appropriate aldehyde or ketone.
Benzothiazole Moiety Introduction: The benzothiazole ring is synthesized separately and then coupled with the imidazole derivative through a nucleophilic substitution reaction.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzamide and benzothiazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide and benzothiazole derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazole Derivative : The imidazole ring is introduced through a condensation reaction involving 3-(1H-imidazol-1-yl)propan-1-amine and an appropriate aldehyde or ketone.
- Benzothiazole Moiety Introduction : The benzothiazole ring is synthesized separately and coupled with the imidazole derivative through a nucleophilic substitution reaction.
- Final Coupling and Hydrochloride Formation : The final step involves coupling the intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Medicinal Chemistry
N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has been studied for its potential as:
- Antifungal Agent : Research indicates that compounds with imidazole and benzothiazole moieties exhibit antifungal activity against various strains .
- Antibacterial Activity : The compound shows promise in inhibiting bacterial growth, particularly in multidrug-resistant strains .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .
Pharmacology
The compound is being investigated for its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
- Receptor Modulation : Its interaction with various receptors suggests potential uses in treating conditions like hypertension and diabetes .
Materials Science
Due to its complex structure, this compound is explored for:
- Novel Materials Development : The compound's unique electronic and optical properties make it a candidate for developing advanced materials in electronics and photonics.
Data Table: Potential Applications Overview
Case Studies
-
Antifungal Activity Study :
- A study evaluated the antifungal effects of various compounds similar to this compound against Candida species. Results indicated significant inhibition at low concentrations.
-
Anticancer Research :
- A series of tests were conducted on cancer cell lines where the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dimetridazole: An imidazole derivative with antifungal and antibacterial properties.
Azathioprine: A benzothiazole derivative used as an immunosuppressant.
Omeprazole: A benzamide derivative used as a proton pump inhibitor.
Biological Activity
The molecular formula of this compound is with a molecular weight of approximately 489.0 g/mol. Its intricate structure includes multiple functional groups that may enhance its biological activity compared to similar compounds .
Anticancer Potential
Imidazole derivatives, including compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been reported to exhibit anticancer properties. Recent studies highlight the effectiveness of imidazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the range of 80–1000 nM against colorectal and cervical cancer cell lines .
While the specific mechanism of action for this compound remains unclear, it is hypothesized that the imidazole group may interact with cellular targets involved in cancer progression. Studies on related compounds suggest that they may disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Leishmanicidal Activity : Research into thiazole derivatives has indicated that compounds structurally related to this compound could exhibit leishmanicidal properties. For example, hybrid phthalimido-thiazoles have demonstrated significant activity against Leishmania infantum, reducing intracellular amastigote survival and inducing cytotoxic effects on host macrophages .
- Cytotoxicity Studies : In vitro studies have shown that related thiazole compounds can induce cellular changes such as loss of membrane integrity and mitochondrial dysfunction in treated cells. These findings suggest potential therapeutic applications for this compound class in treating parasitic infections and cancer .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amine | Contains imidazole and benzothiazole | Lacks dimethoxy substitution |
| N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-benzothiazol-2-amines | Similar core structure | Different methoxy substitution pattern |
| N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide | Similar benzamide structure | Variation in methoxy groups |
This table illustrates how variations in substitution patterns can affect biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- The compound contains an imidazole ring, a benzo[d]thiazole moiety, and multiple methoxy groups. These functional groups enable hydrogen bonding, π-π stacking, and interactions with biological targets like enzymes or receptors. The imidazole ring (basic nitrogen) may participate in proton transfer reactions, while the methoxy groups influence solubility and electronic effects .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict interaction sites. Validate via NMR titration experiments to assess binding affinities.
Q. What synthetic routes are commonly employed for this compound, and how are intermediates characterized?
- Synthesis typically involves:
Preparation of N-(3-aminopropyl)imidazole via cyanoethylation and reduction.
Coupling with a substituted benzo[d]thiazole derivative using carbodiimide-mediated amidation.
Final purification via recrystallization or column chromatography .
- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, HRMS for molecular weight validation, and HPLC (>98% purity threshold) to assess purity .
Q. How does the hydrochloride salt form impact solubility and stability?
- The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies under varying pH (2–9) and temperatures (4°C–40°C) are essential to determine storage conditions. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthesis yield and purity?
- Key Variables :
- Temperature : Higher temperatures (80–100°C) accelerate amide coupling but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis.
- Catalyst : Use HOBt/DMAP to suppress racemization during amide bond formation .
Q. What analytical challenges arise in resolving spectral data for this compound, and how are they addressed?
- Challenge : Overlapping peaks in ¹H NMR due to similar chemical environments (e.g., methoxy groups).
- Solution : Use 2D NMR (COSY, HSQC) to assign signals. For example, the methoxy protons at δ 3.85–3.92 ppm can be differentiated via NOESY correlations .
- Mass Spectrometry : Employ ESI-MS/MS to distinguish isotopic patterns and confirm chloride counterion presence .
Q. How do structural modifications (e.g., substituent variations on the thiazole ring) affect biological activity?
- SAR Insights :
| Substituent (R) | Biological Activity Trend |
|---|---|
| 6-Methoxy | Enhanced antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) |
| 6-Fluoro | Improved kinase inhibition (IC₅₀ = 0.8 µM) due to electronegativity |
| 4-Ethyl | Reduced solubility but increased cytotoxicity (HeLa cells, IC₅₀ = 5 µM) |
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, followed by in vitro screening (e.g., MTT assay for cytotoxicity) .
Q. How can contradictions in biological activity data across studies be resolved?
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration, incubation time).
- Resolution : Standardize assays using CEREP panels or Eurofins Profiling and validate with positive controls (e.g., staurosporine) .
Q. What computational strategies are effective for predicting target interactions?
- Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate via MD simulations (GROMACS) to assess binding stability over 100 ns .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from methoxy groups) using LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
